Pyraclofos

Vue d'ensemble

Description

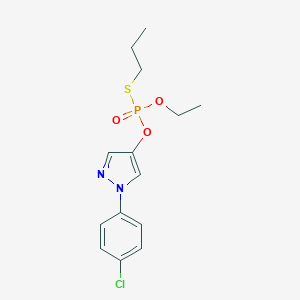

Pyraclofos (CAS 77458-01-6) is an organophosphate insecticide and acaricide with the molecular formula C₁₄H₁₈ClN₂O₃PS and a molecular weight of 360.8 g/mol . It acts by inhibiting acetylcholinesterase (AChE), disrupting neurotransmission in target pests. It is effective against lepidopteran, coleopteran, and acarine pests in crops such as rice, cotton, and vegetables .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyraclofos is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:

- Formation of the pyrazole ring by reacting hydrazine with a β-diketone.

- Chlorination of the pyrazole ring to introduce the chlorine atom.

- Esterification with phosphorothioic acid to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Controlled temperature and pressure conditions to facilitate the formation of the pyrazole ring.

- Use of catalysts to enhance reaction rates and selectivity.

- Purification steps such as crystallization and distillation to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pyraclofos undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted pyrazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Pyraclofos has been extensively studied for its applications in several domains:

1. Agriculture:

- Pest Control: this compound is widely used in agriculture to manage a variety of pests, including ticks and nematodes. Its efficacy makes it a valuable tool for improving crop yields and protecting livestock.

- Residue Monitoring: Studies have been conducted to assess pesticide residues in crops, highlighting the importance of monitoring to ensure food safety. For instance, a significant percentage of leafy vegetables tested in South Korea showed pesticide residues, with some exceeding maximum residue limits (MRLs) .

2. Environmental Science:

- Ecotoxicological Studies: Research has focused on the aquatic toxicity of this compound, particularly its enantiomers. A study using zebrafish revealed that (R)-pyraclofos exhibited higher toxicity than (S)-pyraclofos, demonstrating the importance of enantioselectivity in risk assessments .

- Soil Chemistry: this compound shows varying stability under different environmental conditions. It is relatively stable under acidic and neutral conditions but hydrolyzes readily in basic environments, which can influence its persistence in soil .

3. Toxicology:

- Immunotoxicology: this compound has been studied for its immunotoxic effects on aquatic organisms. Exposure to this compound resulted in significant up-regulation of immune-related genes in zebrafish embryos, indicating potential risks to aquatic ecosystems .

- Chiral Toxicity Assessment: Enantiomeric separation studies have highlighted the differing toxicities of this compound's optical isomers, with (-)-pyraclofos being significantly more potent against butyrylcholinesterase compared to its (+)-form .

Case Studies

Mécanisme D'action

Pyraclofos exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning .

Comparaison Avec Des Composés Similaires

Key Properties:

- Environmental Fate : Moderately persistent in soil (half-life: 30–60 days) with low to moderate mobility .

- Toxicity : High toxicity to terrestrial organisms (e.g., LD₅₀ for earthworms: 1.2 mg/kg) and moderate toxicity to aquatic life. Classified as a human neurotoxin and reproductive/developmental hazard .

Pyraclofos is compared below with Phosmet and Monocrotophos, two structurally related organophosphate insecticides, and Pyracarbolid, a functionally distinct but structurally analogous compound.

Structural and Functional Similarities

| Property | This compound | Phosmet (CAS 732-11-6) | Monocrotophos (CAS 6923-22-4) | Pyracarbolid (CAS 24691-76-7) |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | C₁₁H₁₂NO₄PS₂ | C₇H₁₄NO₅P | C₁₃H₁₅NO₂ |

| Molecular Weight | 360.8 | 317.3 | 223.2 | 217.3 |

| Chirality | Yes (S/R enantiomers) | No | No | No |

| Primary Use | Insecticide/Acaricide | Insecticide | Insecticide | Fungicide |

| Mode of Action | AChE inhibition | AChE inhibition | AChE inhibition | Fungal cell wall disruption |

Environmental and Toxicological Profiles

| Parameter | This compound | Phosmet | Monocrotophos |

|---|---|---|---|

| Soil Half-Life | 30–60 days | 7–14 days | 3–7 days |

| Water Solubility | 3.5 mg/L (20°C) | 22 mg/L (25°C) | 1,000 mg/L (20°C) |

| Mammalian Toxicity | LD₅₀ (rat oral): 112 mg/kg | LD₅₀ (rat oral): 113 mg/kg | LD₅₀ (rat oral): 14 mg/kg |

| Ecotoxicity | High terrestrial toxicity | Moderate aquatic toxicity | Extremely toxic to birds |

| Regulatory Status | Banned in EU/UK | Restricted in EU/US | Banned globally (WHO Class Ia) |

Key Differentiators

Enantiomeric Stability: this compound enantiomers remain configurationally stable in soil, unlike many chiral organophosphates that racemize .

Persistence: this compound has longer soil persistence compared to Phosmet and Monocrotophos .

Spectrum of Activity: this compound uniquely targets nematodes and mites, while Monocrotophos is highly systemic and used against sucking pests .

This compound in Agriculture

- Crop Protection : Effective against rice stem borers, cotton bollworms, and tea mites .

- Veterinary Use : Occasionally employed as an antiparasitic agent .

Alternatives and Substitutes

- Monocrotophos: Banned in most countries due to acute toxicity to non-target species, highlighting this compound' relatively safer profile .

Activité Biologique

Pyraclofos, an organophosphorus compound, is primarily recognized for its application as a larvicide and insecticide. Its biological activity has been extensively studied, particularly regarding its efficacy against various pests and its impact on non-target organisms. This article consolidates findings from diverse sources, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

This compound is chemically defined as O-[1-(4-chlorophenyl)pyrazol-4-yl] O-ethyl S-n-propylthiophosphate. As an organophosphate, it functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to the accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

Larvicidal Activity

This compound has demonstrated significant effectiveness against blackfly larvae (Simulium damnosum s.l.), a vector for human onchocerciasis. In field tests conducted in Côte d’Ivoire, this compound exhibited 100% efficacy at a concentration of 0.1 mg/L over a 10-minute exposure period. Comparative studies indicated that this compound's impact on non-target aquatic fauna was notably lower than that of other larvicides such as chlorphoxim and temephos. The percentage of detachment of non-target organisms was around 35% after treatment with this compound, which is significantly less than the nearly 59% detachment caused by chlorphoxim .

| Larvicide | Concentration (mg/L) | Efficacy (%) | Detachment of Non-target Fauna (%) |

|---|---|---|---|

| This compound | 0.1 | 100 | 35 |

| Chlorphoxim | 0.05 | - | 59 |

| Temephos | 0.1 | - | Varies |

Acute Toxicity

The acute toxicity of this compound has been evaluated through various aquatic bioassays. Notably, studies indicate that the (-)-enantiomer of this compound is approximately 15 times more potent than its (+)-enantiomer in inhibiting AChE activity . This suggests that enantiomeric composition can significantly influence the biological activity and toxicity profile of the compound.

Non-target Organism Impact

Research has highlighted that while this compound is effective against target pests, it also poses risks to non-target aquatic organisms. The impact varies among different taxa, with some groups such as Trichoptera showing lower susceptibility compared to others like Simuliidae and Ephemeroptera .

Case Studies

A series of case studies have been conducted to assess the environmental impact and efficacy of this compound in various ecological settings:

- Blackfly Control in West Africa : Demonstrated high efficacy against Simulium species with minimal impact on non-target organisms.

- Aquatic Toxicity Assessment : Evaluated the effects on various aquatic species, revealing significant variability in sensitivity across taxa.

- Field Trials : Conducted in multiple locations to assess operational effectiveness and ecological safety.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVXILFMXYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058493 | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89784-60-1, 77458-01-6 | |

| Record name | Pyraclofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyraclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.